molecular formula C12H28N2Si3 B15171378 3,4,5-Tris(trimethylsilyl)-1H-pyrazole CAS No. 920984-17-4

3,4,5-Tris(trimethylsilyl)-1H-pyrazole

Cat. No.: B15171378
CAS No.: 920984-17-4
M. Wt: 284.62 g/mol
InChI Key: CIOCCDOXDOZJFG-UHFFFAOYSA-N
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Description

3,4,5-Tris(trimethylsilyl)-1H-pyrazole is an organosilicon compound characterized by the presence of three trimethylsilyl groups attached to a pyrazole ring. This compound is known for its unique chemical properties and its utility in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tris(trimethylsilyl)-1H-pyrazole typically involves the reaction of pyrazole with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tris(trimethylsilyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Halogens (e.g., chlorine, bromine) or organometallic reagents (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

3,4,5-Tris(trimethylsilyl)-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups and as a precursor for the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in the development of bioactive molecules and as a tool for studying biological processes.

    Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug design and development.

    Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4,5-Tris(trimethylsilyl)-1H-pyrazole involves its interaction with various molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyrazole ring can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Tris(trimethylsilyl)pyrazole
  • 3,4,5-Tris(trimethylsilyl)benzene
  • 3,4,5-Tris(trimethylsilyloxy)benzoic acid

Uniqueness

3,4,5-Tris(trimethylsilyl)-1H-pyrazole is unique due to its specific arrangement of trimethylsilyl groups on the pyrazole ring, which imparts distinct chemical properties and reactivity. This compound’s ability to undergo various chemical transformations and its utility in diverse applications make it a valuable tool in scientific research and industrial processes.

Properties

CAS No.

920984-17-4

Molecular Formula

C12H28N2Si3

Molecular Weight

284.62 g/mol

IUPAC Name

[3,4-bis(trimethylsilyl)-1H-pyrazol-5-yl]-trimethylsilane

InChI

InChI=1S/C12H28N2Si3/c1-15(2,3)10-11(16(4,5)6)13-14-12(10)17(7,8)9/h1-9H3,(H,13,14)

InChI Key

CIOCCDOXDOZJFG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(NN=C1[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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